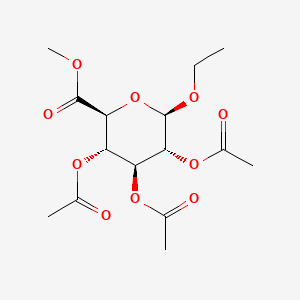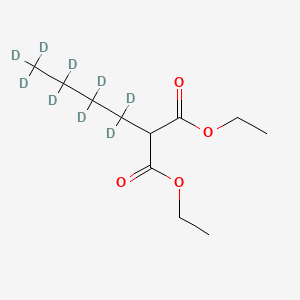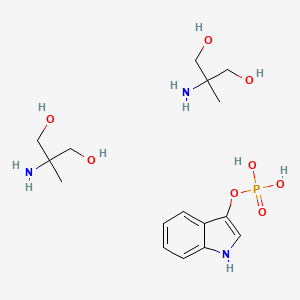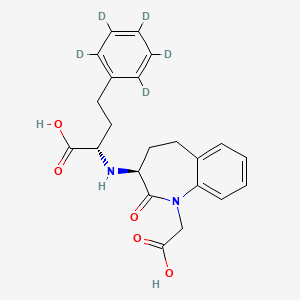
Chlorhydrate de Doxazosine-d8
Vue d'ensemble
Description
La doxazosine-d8 (chlorhydrate) est un analogue marqué au deutérium du chlorhydrate de doxazosine. Elle est principalement utilisée comme étalon interne pour la quantification de la doxazosine dans diverses applications analytiques. La doxazosine elle-même est un antagoniste des récepteurs alpha-1 adrénergiques utilisé pour traiter l'hypertension et l'hyperplasie bénigne de la prostate .
Applications De Recherche Scientifique
Doxazosin-d8 (hydrochloride) is widely used in scientific research for various applications, including:
Analytical Chemistry: As an internal standard for the quantification of doxazosin in biological samples using techniques like mass spectrometry and liquid chromatography.
Pharmacokinetics: To study the metabolic pathways and pharmacokinetic profiles of doxazosin by tracking the deuterium-labeled compound.
Drug Development: To investigate the effects of deuterium substitution on the pharmacological properties of doxazosin and develop new therapeutic agents .
Mécanisme D'action
Target of Action
Doxazosin-d8 Hydrochloride, a derivative of Doxazosin, primarily targets the alpha-1 adrenergic receptors . These receptors are found in vascular smooth muscle and are involved in the regulation of blood pressure and urinary obstruction due to benign prostatic hyperplasia .
Mode of Action
Doxazosin-d8 Hydrochloride acts as an antagonist at the alpha-1 adrenergic receptors . It selectively inhibits the postsynaptic alpha-1 receptors on vascular smooth muscle by nonselectively blocking the alpha-1a, alpha-1b, and alpha-1d subtypes . This inhibition leads to a decrease in vascular tone, resulting in a reduction of peripheral vascular resistance and a decrease in blood pressure .
Biochemical Pathways
Doxazosin-d8 Hydrochloride affects several biochemical pathways. It has been found to increase cholesterol and phospholipid efflux from macrophage cell lines, suggesting an impact on lipid metabolism . Additionally, it has been shown to inhibit multiple pro-survival pathways and disrupt the EGFR/CD44 axis, effectively eliminating both proliferating non-CSCs and dormant CSCs .
Pharmacokinetics
Doxazosin-d8 Hydrochloride exhibits similar pharmacokinetic properties to Doxazosin. It is metabolized primarily in the liver via O-demethylation or hydroxylation . The enzymes involved in the metabolism of Doxazosin include CYP2C19, CYP2D6, CYP2C19, and CYP3A4, which is the primary metabolizing enzyme . The bioavailability of Doxazosin is approximately 65% .
Result of Action
The molecular and cellular effects of Doxazosin-d8 Hydrochloride’s action include a reduction in cell proliferation and an increase in collagen fibers in rat prostatic lobes . It also induces apoptosis via caspase activation . Furthermore, it has been shown to have anti-proliferative effects on various cancer cells .
Action Environment
The action of Doxazosin-d8 Hydrochloride can be influenced by various environmental factors. For instance, its degradation rate can be affected by the chemical characteristics of the matrix in which it is present . Moreover, its formulation can influence its stability and efficacy
Safety and Hazards
Doxazosin can affect your pupils during cataract surgery. It may cause dizziness or fainting, especially when you first start taking it, or when you start taking it again . Avoid standing for long periods of time or becoming overheated during exercise and in hot weather . Avoid getting up too fast from a sitting or lying position, or you may feel dizzy . More detailed safety and hazard information can be found in the drug’s safety data sheet .
Orientations Futures
Analyse Biochimique
Biochemical Properties
Doxazosin-d8 Hydrochloride, like its non-deuterated counterpart, is a non-selective antagonist of α1-adrenergic receptors . It interacts with these receptors, specifically α1A-, α1B-, and α1D-ARs, inhibiting norepinephrine-induced contractions in isolated rat aortic rings and human prostate strips .
Cellular Effects
Doxazosin-d8 Hydrochloride has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to reduce cell proliferation and increase collagen fibers in rat prostatic lobes . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Doxazosin-d8 Hydrochloride involves binding interactions with α1-adrenergic receptors, leading to enzyme inhibition or activation, and changes in gene expression . This binding interaction results in the inhibition of norepinephrine-induced contractions, thereby exerting its effects at the molecular level .
Temporal Effects in Laboratory Settings
It is known that the compound exhibits long-lasting effects, which allows it to be administered once a day .
Dosage Effects in Animal Models
The effects of Doxazosin-d8 Hydrochloride can vary with different dosages in animal models. While specific studies on Doxazosin-d8 Hydrochloride are limited, studies on Doxazosin have shown that it inhibits norepinephrine-induced increases in blood pressure and prostatic pressure in anesthetized dogs .
Metabolic Pathways
Doxazosin-d8 Hydrochloride is involved in metabolic pathways that include enzymes such as CYP2C19, CYP2D6, and CYP3A4 . These enzymes are involved in the O-demethylation of the quinazoline nucleus of Doxazosin or the hydroxylation of its benzodioxan portion .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de la doxazosine-d8 (chlorhydrate) implique l'incorporation d'atomes de deutérium dans la molécule de doxazosine. Cela est généralement réalisé par des réactions d'échange hydrogène-deutérium. Le processus implique l'utilisation de réactifs et de solvants deutérés dans des conditions contrôlées pour assurer le remplacement sélectif des atomes d'hydrogène par du deutérium .
Méthodes de production industrielle : La production industrielle de la doxazosine-d8 (chlorhydrate) suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation d'équipements spécialisés pour manipuler les composés deutérés et garantir une pureté et un rendement élevés. Le produit final est soumis à des mesures de contrôle qualité rigoureuses pour confirmer sa pureté isotopique et son intégrité chimique .
Analyse Des Réactions Chimiques
Types de réactions : La doxazosine-d8 (chlorhydrate) subit diverses réactions chimiques similaires à son homologue non deutéré. Celles-ci incluent :
Réduction : Implique l'élimination d'atomes d'oxygène ou l'ajout d'atomes d'hydrogène, généralement à l'aide d'agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Implique le remplacement d'un groupe fonctionnel par un autre, souvent à l'aide de réactifs comme les halogènes ou les agents alkylants
Réactifs et conditions courantes :
Oxydation : Peroxyde d'hydrogène, permanganate de potassium et autres agents oxydants.
Réduction : Borohydrure de sodium, hydrure de lithium et d'aluminium et autres agents réducteurs.
Substitution : Halogènes, agents alkylants et autres substituants
Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés de la quinazoline, tandis que la réduction peut produire des dérivés d'amine .
4. Applications de la recherche scientifique
La doxazosine-d8 (chlorhydrate) est largement utilisée dans la recherche scientifique pour diverses applications, notamment :
Chimie analytique : Comme étalon interne pour la quantification de la doxazosine dans des échantillons biologiques à l'aide de techniques comme la spectrométrie de masse et la chromatographie liquide.
Pharmacocinétique : Pour étudier les voies métaboliques et les profils pharmacocinétiques de la doxazosine en suivant le composé marqué au deutérium.
Développement de médicaments : Pour étudier les effets de la substitution du deutérium sur les propriétés pharmacologiques de la doxazosine et développer de nouveaux agents thérapeutiques .
5. Mécanisme d'action
La doxazosine-d8 (chlorhydrate) exerce ses effets en inhibant sélectivement les récepteurs alpha-1 adrénergiques postsynaptiques sur le muscle lisse vasculaire. Cela conduit à une vasodilatation et à une diminution de la pression artérielle. Les cibles moléculaires comprennent les sous-types alpha-1a, alpha-1b et alpha-1d des récepteurs adrénergiques. Les voies impliquées comprennent l'inhibition des contractions induites par la norépinéphrine dans les tissus vasculaires et prostatiques .
Composés similaires :
Doxazosine : La forme non deutérée utilisée pour traiter l'hypertension et l'hyperplasie bénigne de la prostate.
Prazosine : Un autre antagoniste des récepteurs alpha-1 adrénergiques ayant des utilisations thérapeutiques similaires.
Terazosine : Similaire à la doxazosine mais avec des propriétés pharmacocinétiques différentes.
Tamsulosine : Sélective pour les récepteurs alpha-1a adrénergiques, principalement utilisée pour l'hyperplasie bénigne de la prostate
Unicité de la doxazosine-d8 (chlorhydrate) : La principale unicité de la doxazosine-d8 (chlorhydrate) réside dans son marquage au deutérium, qui offre des avantages distincts dans les applications analytiques. L'incorporation d'atomes de deutérium améliore la stabilité et modifie le profil métabolique du composé, ce qui en fait un outil précieux pour les études pharmacocinétiques et le développement de médicaments .
Comparaison Avec Des Composés Similaires
Doxazosin: The non-deuterated form used for treating hypertension and benign prostatic hyperplasia.
Prazosin: Another alpha-1 adrenergic receptor antagonist with similar therapeutic uses.
Terazosin: Similar to doxazosin but with different pharmacokinetic properties.
Tamsulosin: Selective for alpha-1a adrenergic receptors, primarily used for benign prostatic hyperplasia
Uniqueness of Doxazosin-d8 (Hydrochloride): The primary uniqueness of doxazosin-d8 (hydrochloride) lies in its deuterium labeling, which provides distinct advantages in analytical applications. The incorporation of deuterium atoms enhances the stability and alters the metabolic profile of the compound, making it a valuable tool for pharmacokinetic studies and drug development .
Propriétés
IUPAC Name |
[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O5.ClH/c1-30-18-11-14-15(12-19(18)31-2)25-23(26-21(14)24)28-9-7-27(8-10-28)22(29)20-13-32-16-5-3-4-6-17(16)33-20;/h3-6,11-12,20H,7-10,13H2,1-2H3,(H2,24,25,26);1H/i7D2,8D2,9D2,10D2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQAZIYFEPYHLHC-SJEKSWIZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4COC5=CC=CC=C5O4)N)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC)([2H])[2H])([2H])[2H])C(=O)C4COC5=CC=CC=C5O4)([2H])[2H])[2H].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















